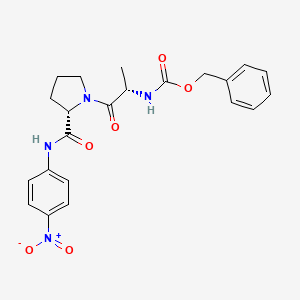
Z-Ala-pro-pna
概要
説明
Z-Ala-Pro-pNA is an endopeptidase substrate . It was used in combination with Z-GP-pNA and Z-AA-pNA for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus .
Synthesis Analysis
The synthesis of Z-Ala-Pro-pNA involves a yield of 1.5 g (34%) and the melting point is 160°-163° C . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Molecular Structure Analysis
Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . It contains total 58 bond(s); 34 non-H bond(s), 17 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
Z-Ala-Pro-pNA is hydrolyzed by a prolyl-specific peptidase (PsP) into Z-Gly-Pro and p-nitroaniline . Several synthetic substrates have been used for the biochemical classification of PsP, such as Z-Gly-d-Pro-pNA, Z-Gly-Pro-Ala, Z-Gly-Pro-d-Ala and Z-Ala-Ala-Ala-Pro-pNA .Physical And Chemical Properties Analysis
Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .科学的研究の応用
Photodynamic Therapy of Bladder Cancer
Z-Ala-pro-pna plays a role in photodynamic therapy (PDT) for bladder cancer. A study by (Tan, Sun, Xu, Wang, & Guo, 2015) discusses the use of ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery in PDT. This approach involves ALA metalization to PpIX, producing toxic singlet oxygen to kill cancer cells upon light irradiation.
Peptide Synthesis
Z-Ala-pro-pna is also significant in peptide synthesis. (Getun, Filippova, Lysogorskaya, Oksenoit, Anisimova, Kolobanova, Bacheva, & Stepanov, 1997) describe an enzymatic synthesis of various peptides including Z-Ala-pro-pna, highlighting the role of enzymes like subtilisin in these syntheses.
Proline Endopeptidase Identification
Research by (Soeda, Ohyama, & Nagamatsu, 1984) identifies a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase. This enzyme specifically hydrolyzes peptides with the structure Y-Ala (or Pro)-X, making Z-Ala-pro-pna a relevant substrate in understanding its function.
Enzyme Activity Assays
Studies like (Kehoe, Verkerk, Sim, Waumans, Van der Veken, Lambeir, & De Meester, 2013) discuss the role of Z-Ala-pro-pna in enzyme activity assays. Here, prolylcarboxypeptidase (PRCP) activity is quantified, and Z-Ala-pro-pna is used to measure enzymatic hydrolysis.
Cryogel Biocatalysts for Organic Media
In the context of peptide synthesis inorganic media, (Filippova, Bacheva, Baibak, Plieva, Lysogorskaya, Oksenoit, & Lozinsky, 2001) demonstrate the use of Z-Ala-pro-pna in the synthesis of peptides using immobilized enzymes on cryogel biocatalysts. This method shows high efficiency in synthesizing N-acylated p-nitroanilides of tetrapeptides with Z-Ala-pro-pna.
Food Protein Hydrolysis
Z-Ala-pro-pna is also involved in research on food protein hydrolysis. (Stressler, Eisele, Schlayer, Lutz-Wahl, & Fischer, 2013) discuss the recombinant production of enzymes from Lactobacillus helveticus, which are important for protein hydrolysis in food, with Z-Ala-pro-pna being a relevant substrate in their studies.
Enzyme Characterization in Insects
Research on post-proline cleaving enzymes from Tenebrio molitor, an insect, uses Z-Ala-pro-pna as a substrate. (Goptar, Koulemzina, Filippova, Lysogorskaya, Oksenoit, Zhuzhikov, Dunaevsky, Belozersky, & Elpidina, 2008) characterize these enzymes, which hydrolyze Z-Ala-pro-pna, providing insights into the digestive processes of this species.
PPARγ Locus Studies
In genetic studies, Z-Ala-pro-pna is used in the context of the Pro12Ala polymorphism in peroxisome proliferator-activated receptor gamma. (Tönjes, Scholz, Loeffler, & Stumvoll, 2006) explore the association of this polymorphism with pre-diabetic phenotypes, where Z-Ala-pro-pna may serve as a tool in molecular biology assays.
Prolyl Isomerase Substrate Specificities
The substrate specificities of prolyl isomerases are explored using Z-Ala-pro-pna in a study by (Žoldák, Aumüller, Lücke, Hritz, Oostenbrink, Fischer, & Schmid, 2009). This research helps in understanding the role of these enzymes in protein folding and function.
Tetrapeptide Complex Studies
Z-Ala-pro-pna is also significant in the study of tetrapeptide complexes. (Arjmand, Jamsheera, & Mohapatra, 2013) synthesize new tetrapeptide complexes with this peptide and study their interaction and cleavage with DNA.
Safety And Hazards
将来の方向性
Z-Ala-Pro-pNA is used in research for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus . It is also used to detect the activity of endopeptidase . The future directions of Z-Ala-Pro-pNA could involve further exploration of its applications in biochemical research and development.
特性
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUDZOHZFJLLZ-KXBFYZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-pro-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



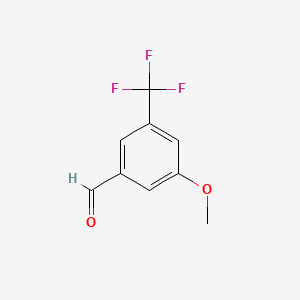
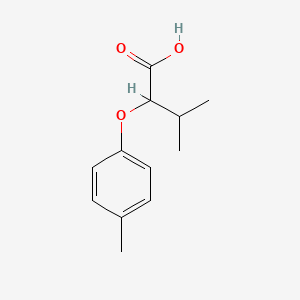
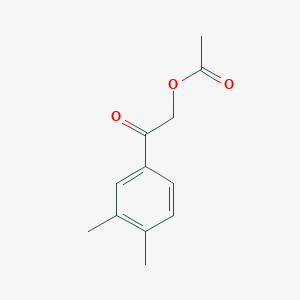
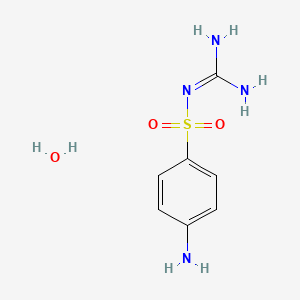
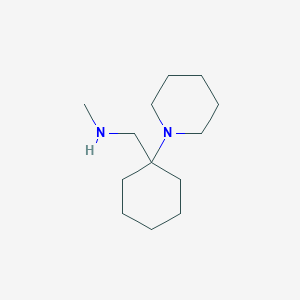
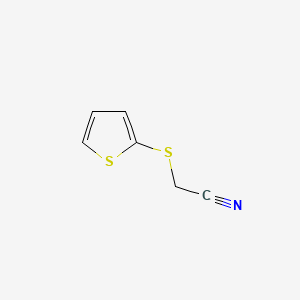
![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
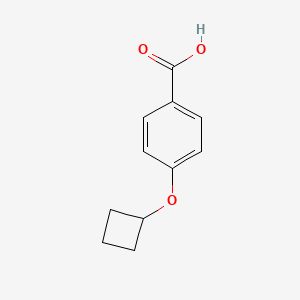
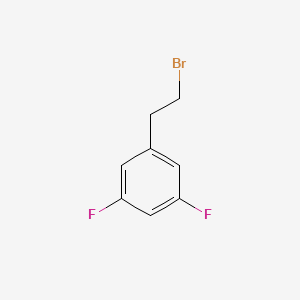
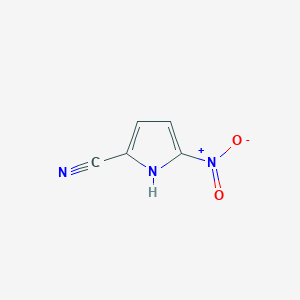
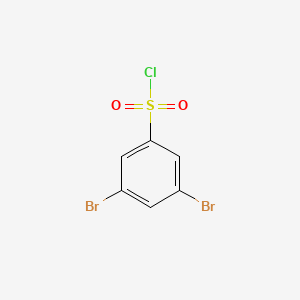
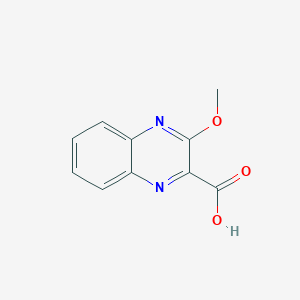

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)